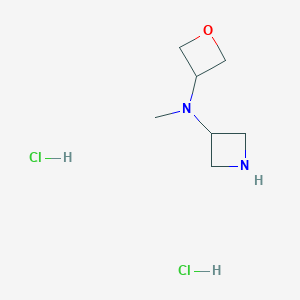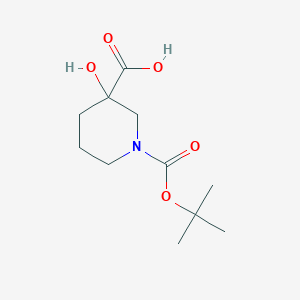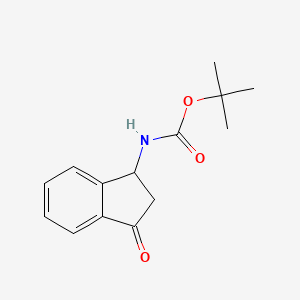
N-Methyl-N-(Oxetan-3-yl)azetidin-3-amin-Dihydrochlorid
Übersicht
Beschreibung
“N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1403767-34-9 . It has a molecular weight of 215.12 . The IUPAC name for this compound is N-methyl-N-(3-oxetanyl)-3-azetidinamine dihydrochloride .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings can be achieved through aza-Michael addition . The starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Chemical Reactions Analysis
The chemical reactions involving “N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .
Physical and Chemical Properties Analysis
“N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” is a solid at room temperature . It should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Synthese von heterozyklischen Aminosäurederivaten
Diese Verbindung wird bei der Synthese neuer heterozyklischer Aminosäurederivate durch Aza-Michael-Addition von NH-Heterocyclen mit Methyl-2-(azetidin- oder oxetan-3-yliden)acetaten verwendet . Diese Derivate sind wichtig für die pharmazeutische Entwicklung, da sie als Pharmakophore dienen, d.h. als Teile eines Moleküls, die für seine biologische Aktivität verantwortlich sind .
Entwicklung von bioisosteren Verbindungen
Die Oxetan- und Azetidinringe in dieser Verbindung machen sie zu einem wertvollen Vorläufer für die Entwicklung von bioisosteren Verbindungen. Bioisostere sind Moleküle oder Substrukturen mit ähnlichen physikalischen oder chemischen Eigenschaften, die ähnliche biologische Wirkungen hervorrufen .
Bausteine für die Wirkstoffforschung
Aufgrund ihrer strukturellen Vielfalt gilt diese Verbindung als aufstrebender Baustein in der Wirkstoffforschung. Sie kann verwendet werden, um eine Vielzahl strukturell diverser Derivate zu erzeugen, die für die Suche nach neuen Therapeutika unerlässlich sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung häufig als Pharmakophor für die Entwicklung von Medikamenten verwendet, die eine Vielzahl von biologischen Aktivitäten aufweisen . Ihr Vorhandensein in einem Molekül kann die Wechselwirkung des Moleküls mit biologischen Zielstrukturen erheblich beeinflussen.
Chemische Synthese
Die Verbindung ist an chemischen Syntheseprozessen beteiligt, wie z.B. der Horner-Wadsworth-Emmons-Reaktion, gefolgt von der Aza-Michael-Addition, um funktionalisierte Azetidine und Oxetane zu erhalten . Diese Reaktionen sind entscheidend für die Herstellung von Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie.
Safety and Hazards
Zukünftige Richtungen
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests potential future directions for the development of new compounds using “N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride”.
Biochemische Analyse
Biochemical Properties
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride has been observed to impact various types of cells and cellular processes. It can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to changes in their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without toxicity .
Metabolic Pathways
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, leading to its accumulation in certain cellular compartments. Additionally, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can bind to intracellular proteins, affecting its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Eigenschaften
IUPAC Name |
N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROGUASPOUDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C2COC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-34-9 | |
| Record name | N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)



![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)




